molecular formula C13H15BrO3 B1293224 7-(3-Bromophenyl)-7-oxoheptanoic acid CAS No. 898787-89-8

7-(3-Bromophenyl)-7-oxoheptanoic acid

Cat. No.: B1293224
CAS No.: 898787-89-8
M. Wt: 299.16 g/mol
InChI Key: IFRDHEMFAOLDFR-UHFFFAOYSA-N
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Description

7-(3-Bromophenyl)-7-oxoheptanoic acid is an organic compound characterized by a heptanoic acid backbone with a bromophenyl group and a ketone functional group

Safety and Hazards

The safety data sheet for a similar compound, 3-Bromophenylacetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “7-(3-Bromophenyl)-7-oxoheptanoic acid” are not available, research into similar compounds continues to be a focus in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Bromophenyl)-7-oxoheptanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromobenzene and heptanoic acid.

    Bromination: The bromination of benzene is carried out using bromine in the presence of a catalyst such as iron(III) bromide.

    Friedel-Crafts Acylation: The brominated benzene undergoes Friedel-Crafts acylation with heptanoic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride to form the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination: Large-scale bromination of benzene using bromine and a suitable catalyst.

    Acylation: The acylation step is optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 7-(3-Bromophenyl)-7-oxoheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: 7-(3-Bromophenyl)-heptanoic acid.

    Reduction: 7-(3-Bromophenyl)-7-hydroxyheptanoic acid.

    Substitution: 7-(3-Hydroxyphenyl)-7-oxoheptanoic acid.

Scientific Research Applications

7-(3-Bromophenyl)-7-oxoheptanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(3-Bromophenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.

    Pathways Involved: It can modulate pathways related to inflammation and cell proliferation, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    7-(4-Bromophenyl)-7-oxoheptanoic acid: Similar structure but with the bromine atom at the para position.

    7-(3-Chlorophenyl)-7-oxoheptanoic acid: Chlorine atom instead of bromine.

    7-(3-Methylphenyl)-7-oxoheptanoic acid: Methyl group instead of bromine.

Uniqueness: 7-(3-Bromophenyl)-7-oxoheptanoic acid is unique due to the presence of the bromine atom at the meta position, which can influence its reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

7-(3-bromophenyl)-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c14-11-6-4-5-10(9-11)12(15)7-2-1-3-8-13(16)17/h4-6,9H,1-3,7-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRDHEMFAOLDFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645260
Record name 7-(3-Bromophenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898787-89-8
Record name 7-(3-Bromophenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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